molecular formula C25H46O2 B14292966 Pentacosa-2,4-dienoic acid CAS No. 116127-15-2

Pentacosa-2,4-dienoic acid

Cat. No.: B14292966
CAS No.: 116127-15-2
M. Wt: 378.6 g/mol
InChI Key: WMKJPZOLDXKHFP-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Fatty Acid Chemistry

Fatty acids are carboxylic acids with aliphatic chains that are fundamental components of lipids. wikipedia.org They are classified based on the nature of the carbon-carbon bonds in their aliphatic chain. Saturated fatty acids possess only single bonds, allowing for free rotation and resulting in straight, flexible chains that can pack together tightly. pressbooks.pub In contrast, unsaturated fatty acids contain one or more carbon-carbon double or triple bonds. britannica.com

The presence of a double bond introduces rigidity into the carbon chain. pressbooks.pub These bonds exist as either cis or trans isomers. In naturally occurring fatty acids, the cis configuration is most common, where hydrogen atoms adjacent to the double bond are on the same side, causing a distinct "kink" or bend in the molecular structure. wikipedia.orgpressbooks.pub This bend hinders the molecules from packing closely, which generally results in lower melting points compared to their saturated counterparts. pressbooks.pub Fatty acids with two or more double bonds are termed polyunsaturated fatty acids (PUFAs). pressbooks.pubwikipedia.org

Pentacosa-2,4-dienoic acid is classified as a very-long-chain polyunsaturated fatty acid (VLC-PUFA). Its name indicates a 25-carbon chain (pentacosa-) with two double bonds (-dienoic) located at the second and fourth carbon positions, originating from the carboxyl group. The "2,4-dienoic" structure implies a conjugated system, where the double bonds are separated by a single bond, which confers distinct electronic properties to the molecule.

PropertySaturated Fatty AcidsUnsaturated Fatty Acids
Bonding Only C-C single bondsOne or more C=C double bonds
Chain Structure Straight, flexibleKinked/bent (typically cis), rigid at double bond
Packing Ability Pack tightlyCannot pack as tightly
Typical State at Room Temp. Solid (e.g., butter, lard) britannica.comLiquid (e.g., olive oil, corn oil) britannica.combritannica.com
Chemical Reactivity Less reactiveMore chemically reactive at double bonds britannica.com

Academic Significance of Pentadienoic Acid Structural Motifs

The pentadienoic acid motif, specifically the 2,4-dienoic acid arrangement, is a recognized structural element in organic chemistry. While research on the 25-carbon variant is highly specific, the significance of this motif can be understood by examining its shorter-chain analogue, penta-2,4-dienoic acid. This smaller molecule serves as a valuable building block in organic synthesis. chemicalbook.com For instance, it has been utilized in the preparation of chiral propargylesters and trans-1-N-acylamino-1,3-dienes. chemicalbook.com

The conjugated diene system is of particular academic interest due to its reactivity and electronic properties. This structural feature is found in various natural products and biologically active compounds. researchgate.net For example, different dienoic acids are found in nature, such as (E,E)-2,4-decadienoic acid, and many have been investigated for their roles in biological systems. researchgate.netthegoodscentscompany.com The presence of a conjugated diene within a long aliphatic chain, as in this compound, combines the chemical reactivity of the diene with the high lipophilicity of the long carbon tail, suggesting potential for unique interactions within lipid environments like cell membranes.

Evolution of Research Perspectives on Long-Chain Dienoic Acids

The scientific understanding of fatty acids has evolved significantly over the past century. Initial research in the early 20th century identified the essential nature of certain fatty acids in diet, noting that deficiencies led to various physiological symptoms. mdpi.com By the 1960s, researchers had established that dienoic linoleic acid could be converted in the body to other important polyunsaturated fatty acids. mdpi.com

More recently, research has shifted towards understanding the specific roles of long-chain (LCFA) and very-long-chain fatty acids (VLCFA). nih.gov There is a growing interest in VLCFAs from natural sources, particularly marine organisms like sponges, which are known to produce a wide array of unusual long-chain fatty acids. acs.org Concurrently, biotechnological approaches are being used to produce novel VLC-PUFAs in crops. researchgate.net The focus of modern research is on the precise mechanisms through which these molecules function, their biosynthesis, and their potential application in fields ranging from human health to materials science. researchgate.netmdpi.com The study of specific molecules like this compound fits within this trend of exploring the vast and complex world of lipid structures and their specialized functions.

Properties

CAS No.

116127-15-2

Molecular Formula

C25H46O2

Molecular Weight

378.6 g/mol

IUPAC Name

pentacosa-2,4-dienoic acid

InChI

InChI=1S/C25H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h21-24H,2-20H2,1H3,(H,26,27)

InChI Key

WMKJPZOLDXKHFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Pentacosa 2,4 Dienoic Acid and Its Analogs

General Synthetic Strategies for Dienoic Acid Construction

The assembly of the dienoic acid backbone can be achieved through several reliable and versatile synthetic routes. These strategies focus on the formation of the carbon-carbon double bonds that constitute the conjugated diene system.

Olefination Reactions in Diene Synthesis

Olefination reactions are a cornerstone in the synthesis of alkenes, and by extension, conjugated dienes. These methods involve the reaction of a carbonyl compound with a phosphorus-stabilized carbanion to form a new carbon-carbon double bond. For the synthesis of a long-chain dienoic acid like pentacosa-2,4-dienoic acid, a common strategy involves the reaction of a long-chain aldehyde with a suitable phosphorus-containing reagent that introduces the remaining part of the dienoic acid structure.

The Wittig reaction is a widely used olefination method that employs a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. In the context of dienoic acid synthesis, an α,β-unsaturated aldehyde can be reacted with a stabilized ylide, such as (carbomethoxymethylidene)triphenylphosphorane, to extend the carbon chain and form the dienoic ester. Alternatively, a long-chain aldehyde can be reacted with an ylide derived from a phosphonium salt containing a conjugated system. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. A significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed, simplifying purification. The HWE reaction typically shows excellent (E)-selectivity, making it particularly suitable for the synthesis of the thermodynamically more stable (2E,4E)-isomers of dienoic acids. For the synthesis of a this compound precursor, tricosanal (B1216055) (the C23 aldehyde) would be reacted with a phosphonate ester, such as triethyl phosphonocrotonate, in the presence of a base.

Reaction Phosphorus Reagent Typical Selectivity Byproduct
Wittig ReactionPhosphonium Ylide(Z) for non-stabilized, (E) for stabilizedTriphenylphosphine oxide
Horner-Wadsworth-EmmonsPhosphonate CarbanionPredominantly (E)Dialkyl phosphate salt

Catalytic Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the construction of carbon-carbon bonds with high efficiency and selectivity. These methods are instrumental in the synthesis of conjugated dienes and polyenes.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. To construct a dienoic acid framework, a vinylboronic acid can be coupled with a vinyl halide. For a long-chain dienoic acid, a possible strategy would involve the coupling of a long-chain vinyl halide with a boronic acid derivative of acrylic acid. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

The Heck reaction is another palladium-catalyzed method that forms a carbon-carbon bond by reacting an unsaturated halide or triflate with an alkene in the presence of a base. In the context of diene synthesis, a vinyl halide can be coupled with an alkene. For instance, a long-chain 1-alkene could be coupled with a halo-substituted acrylate (B77674) to build the dienoic ester backbone. A key advantage of the Heck reaction is its excellent trans selectivity in many cases.

Reaction Coupling Partners Catalyst System
Suzuki CouplingOrganoboron compound + Organohalide/TriflatePalladium catalyst + Base
Heck ReactionUnsaturated halide/Triflate + AlkenePalladium catalyst + Base

Hydrolysis-Based Synthetic Routes

Many of the olefination and cross-coupling strategies described above yield an ester derivative of the target dienoic acid. The final step in these synthetic sequences is the hydrolysis of the ester to the corresponding carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. nih.govresearchgate.netnih.gov

The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid. This method is generally high-yielding and irreversible, making it a reliable final step in the synthesis of this compound. For long-chain esters, the use of a co-solvent may be necessary to ensure solubility of the starting material. nih.govresearchgate.netnih.gov

Stereoselective Synthesis of Pentadienoic Acid Isomers

The biological activity and physical properties of this compound and its analogs are highly dependent on the geometry of the double bonds. Therefore, precise control over the stereochemical outcome of the synthesis is crucial.

Control of (E/Z) Double Bond Configuration

The configuration of the double bonds in the diene system is denoted by E (entgegen, opposite) and Z (zusammen, together) notation. The relative priorities of the substituents on each carbon of the double bond determine the assignment.

As mentioned previously, the Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of (E)-alkenes. The reaction generally proceeds through a thermodynamically controlled pathway that favors the formation of the more stable trans (or E) isomer. By selecting the appropriate phosphonate reagent and reaction conditions, high stereoselectivity for the (2E,4E)-isomer of this compound can be achieved.

Conversely, the Wittig reaction can be tuned to favor the formation of (Z)-alkenes, particularly when using non-stabilized ylides under salt-free conditions. By carefully choosing the disconnection of the target molecule and the type of ylide, it is possible to introduce a (Z)-double bond at a specific position. For the synthesis of mixed (E,Z)-isomers, a combination of different synthetic strategies may be employed.

Asymmetric Synthesis of Chiral Pentadienoic Acid Derivatives

While this compound itself is not chiral, the introduction of substituents along the long alkyl chain or at other positions can create chiral centers. The asymmetric synthesis of such chiral derivatives is of significant interest, as different enantiomers can exhibit distinct biological activities.

One approach to asymmetric synthesis involves the use of a chiral auxiliary. In this method, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical course of subsequent reactions. After the desired chiral center has been established, the auxiliary is removed to yield the enantiomerically enriched product.

Alternatively, enantioselective catalysis can be employed. In this approach, a small amount of a chiral catalyst is used to generate a chiral product from an achiral substrate. This method is highly efficient as the catalyst can be recycled. For the synthesis of chiral long-chain fatty acid derivatives, organocatalysis has emerged as a powerful tool. For instance, chiral terminal epoxides can be synthesized using organocatalysts and then elaborated into unsaturated chiral fatty acids through reactions with alkynes or Grignard reagents. rsc.org

Preparation of Diverse this compound Analogs and Derivatives

The generation of a library of this compound analogs is crucial for understanding their chemical properties and potential applications. Synthetic chemists have employed a range of reactions to create derivatives with aryl, halogen, and hydroxyamide functionalities, and have also developed methods for extending the carbon chain of dienoic acids.

The introduction of aryl groups into the this compound structure can significantly influence its electronic properties, conformation, and biological activity. Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for forming carbon-carbon bonds between aryl halides and alkenes or organoboron compounds, respectively. organic-chemistry.orgwikipedia.orgwikipedia.org These reactions offer a versatile approach to synthesizing aryl-substituted long-chain dienoic acids.

In the context of synthesizing aryl-substituted this compound analogs, a Heck reaction could be envisioned between a suitable precursor of the pentacosa-2,4-dienoate and an aryl halide (Ar-X, where X = I, Br, or OTf). wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable ligand. wikipedia.org The regioselectivity of the arylation would depend on the specific reaction conditions and the substitution pattern of the diene.

Alternatively, the Suzuki coupling provides another robust method for introducing aryl substituents. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of an organoboron reagent, such as a boronic acid or ester derived from the pentacosadienoic acid backbone, with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling an attractive strategy for the synthesis of complex molecules.

Table 1: Key Features of Palladium-Catalyzed Arylation Reactions

ReactionKey ReactantsCatalyst SystemKey Advantages
Heck Reaction Alkene, Aryl HalidePalladium catalyst, Base, LigandGood functional group tolerance, versatile for C-C bond formation. organic-chemistry.orgwikipedia.org
Suzuki Coupling Organoboron Reagent, Aryl HalidePalladium catalyst, BaseMild reaction conditions, low toxicity of boron reagents. wikipedia.orgorganic-chemistry.orglibretexts.org

This table provides a general overview of the Heck and Suzuki reactions which are applicable for the synthesis of aryl-substituted pentadienoic acids.

The incorporation of halogens (fluorine, chlorine, bromine, or iodine) into the this compound framework can modulate its lipophilicity, metabolic stability, and biological activity. Several methods can be employed for the halogenation of dienoic acids, including free-radical halogenation and halolactonization.

Free-radical halogenation is a classic method for introducing halogens into an organic molecule. wikipedia.org This reaction typically proceeds via a chain mechanism involving initiation, propagation, and termination steps and is often initiated by UV light or a radical initiator. wikipedia.org When applied to this compound, this method could lead to a mixture of products due to the presence of multiple reactive sites, including the allylic positions. The selectivity of the reaction can be influenced by the choice of halogenating agent and reaction conditions. youtube.com

Halolactonization is another useful method for the functionalization of unsaturated carboxylic acids. jlu.edu.cn This intramolecular cyclization reaction involves the electrophilic addition of a halogen to a double bond, followed by the trapping of the resulting halonium ion by the carboxylate group to form a halolactone. This reaction proceeds with defined stereochemistry and can be used to introduce both a halogen and a lactone functionality in a single step. The regioselectivity of the initial halogen addition would be a key factor in determining the structure of the final product.

Table 2: Methods for Halogenation of Dienoic Acids

MethodReagentsKey FeaturesPotential Products
Free-Radical Halogenation Halogen (X₂), UV light or initiatorChain reaction mechanism, can lead to a mixture of products. wikipedia.orgAllylically halogenated dienoic acids.
Halolactonization Halogen (X₂), BaseIntramolecular cyclization, stereospecific. jlu.edu.cnHalolactones derived from the dienoic acid.

This table summarizes two potential methods for the halogenation of this compound, highlighting the reagents and key characteristics of each.

Hydroxyamide derivatives, also known as hydroxamic acids, are an important class of compounds with a wide range of biological activities, often attributed to their metal-chelating properties. The conversion of the carboxylic acid group of this compound into a hydroxyamide can be achieved through several well-established methods. nih.gov

A common approach involves the coupling of the carboxylic acid with hydroxylamine (B1172632) or a protected hydroxylamine derivative. nih.gov The carboxylic acid is typically activated first to enhance its reactivity. Common activating agents include carbodiimides (e.g., DCC, EDC), chloroformates, or the conversion of the carboxylic acid to its corresponding acid chloride. The reaction of the activated carboxylic acid with hydroxylamine then yields the desired hydroxyamide. nih.gov The use of protected hydroxylamines, followed by a deprotection step, can sometimes offer advantages in terms of yield and purity.

Table 3: General Methods for the Synthesis of Hydroxamic Acids from Carboxylic Acids

Activation MethodCoupling PartnerKey Features
Carbodiimide Coupling Hydroxylamine (NH₂OH)Mild reaction conditions, widely applicable. nih.gov
Acid Chloride Formation Hydroxylamine (NH₂OH)Highly reactive intermediate, suitable for less reactive systems. nih.gov
Mixed Anhydride Method Hydroxylamine (NH₂OH)Good for preventing racemization in chiral carboxylic acids.

This table outlines common strategies for the synthesis of hydroxyamide derivatives from carboxylic acids, which are applicable to this compound.

The synthesis of dienoic acids with chain lengths exceeding 25 carbons can be accomplished through various chain elongation (homologation) strategies. The Arndt-Eistert synthesis and the Wittig reaction are two powerful methods for extending the carbon chain of carboxylic acids. colab.wswikipedia.org

The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of a carboxylic acid. colab.ws This multi-step process involves the conversion of the starting carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water, alcohol, or amine) generates the homologous carboxylic acid, ester, or amide, respectively. colab.ws This method has been successfully applied to the synthesis of high-molecular-weight fatty acids. researchgate.net

The Wittig reaction provides a versatile method for the formation of carbon-carbon double bonds and can be adapted for chain elongation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com A synthetic strategy could involve the conversion of the carboxylic acid group of a shorter dienoic acid to an aldehyde. This aldehyde can then be reacted with a suitable phosphorus ylide (Wittig reagent) to form a new, longer unsaturated chain. Subsequent functional group manipulations would then be required to re-establish the carboxylic acid moiety at the terminus of the elongated chain. The stereoselectivity of the Wittig reaction can often be controlled by the choice of the ylide and reaction conditions, allowing for the synthesis of specific geometric isomers of the longer-chain dienoic acid. mdpi.com

Table 4: Chain Elongation Methodologies for Dienoic Acids

MethodKey ReagentsNumber of Carbons AddedKey Features
Arndt-Eistert Synthesis Thionyl chloride, Diazomethane, Silver oxideOne carbonStepwise homologation, well-established for fatty acids. colab.wsresearchgate.net
Wittig Reaction Phosphorus ylideVariable (depends on ylide)Forms a C=C bond, offers stereochemical control. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

This table compares two prominent methods for the chain elongation of carboxylic acids, which can be applied to the synthesis of longer-chain dienoic acids.

Structure Activity Relationship Sar Studies of Pentacosa 2,4 Dienoic Acid Analogs

Influence of Stereochemistry and Conformational Flexibility on Biological Efficacy

The spatial arrangement of atoms and the ability of a molecule to adopt different shapes are critical determinants of its biological function. For pentacosa-2,4-dienoic acid analogs, both stereochemistry and conformational flexibility play a pivotal role in their interaction with biological targets.

Impact of (E/Z) Isomerism on Pharmacological Potency

The geometry of the double bonds within the diene system of this compound analogs is a crucial factor for their biological activity. Studies on analogs like 5-phenylpenta-2,4-dienoic acid have demonstrated the critical importance of the (2Z,4E) configuration for inhibitory activity against root gravitropic bending in lettuce. researchmap.jpkyushu-u.ac.jp Analogs with other isomeric forms, such as (2E,4E), (2Z,4Z), and (2E,4Z), were found to be inactive, highlighting the strict stereochemical requirement for pharmacological potency. researchmap.jpnih.gov This specificity suggests that the precise three-dimensional shape conferred by the (2Z,4E) isomer is essential for fitting into the binding site of its biological target.

Rational Design Based on Stereochemical Fixation

The insights gained from the impact of (E/Z) isomerism have paved the way for the rational design of analogs with fixed stereochemistry. By synthesizing and testing a series of stereoisomeric and functional group derivatives of (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76), researchers confirmed that the (2Z,4E)-diene unit is an indispensable feature for its potent inhibitory activity on gravitropic bending. researchmap.jp This approach of stereochemical fixation allows for the exploration of the essential structural elements while minimizing the variables, leading to a clearer understanding of the SAR.

Substituent Effects on Bioactivity and Target Interaction

The nature and position of substituents on the this compound scaffold significantly influence its biological activity. Modifications to the aromatic ring, alterations in chain length, and variations in functional groups have all been shown to modulate potency and target interaction.

Aromatic Ring Substitution and its Role in Potency

For analogs such as 5-phenylpenta-2,4-dienoic acid, the presence of the aromatic ring is crucial for its biological activity. researchmap.jpnih.gov Attempts to replace the phenyl group with an alkyl chain resulted in a loss of inhibitory activity, underscoring the importance of the aromatic moiety. researchmap.jpnih.gov The aromatic ring likely engages in specific interactions, such as pi-stacking or hydrophobic interactions, within the binding pocket of the target protein.

The process of electrophilic aromatic substitution, where an electrophile replaces an atom on an aromatic ring, is a fundamental concept in understanding how substitutions on the ring can occur and potentially influence activity. masterorganicchemistry.commasterorganicchemistry.com The nature of the substituent can affect the electron density of the ring, which in turn can influence its binding characteristics. libretexts.org

Analysis of Chain Length and Functional Group Variations

The length of the alkyl chain and the nature of the functional groups are critical determinants of the biological activity of dienoic acid derivatives. For instance, in the case of (2Z,4E)-5-phenylpenta-2,4-dienoic acid, the carboxylic acid moiety is essential for its potent inhibitory activity. researchmap.jpnih.gov Replacing the carboxylic acid with amides, alcohols, or esters led to a significant decrease in potency. researchmap.jpnih.gov This suggests that the carboxylate group may be involved in a critical ionic interaction or hydrogen bonding with the biological target.

The characteristics of functional groups, including their electronic and solubility effects, play a significant role in drug action. ashp.org For example, the conversion of an ester to a carboxylic acid alters its solubility and reactivity. Similarly, in other dienoic acid series, such as pyrrolyl diketohexenoic acids, the ester and acid forms exhibit different potencies against HIV-1 reverse transcriptase. nih.gov

The table below summarizes the inhibitory activity of various analogs of (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) on lettuce root gravitropic bending.

CompoundStructureInhibitory Activity at 50 µM
ku-76 (2Z,4E)-5-phenylpenta-2,4-dienoic acidPotent
1a (2E,4E)-5-phenylpenta-2,4-dienoic acidNot Potent
1b (2Z,4Z)-5-phenylpenta-2,4-dienoic acidNot Potent
1c (2E,4Z)-5-phenylpenta-2,4-dienoic acidNot Potent
2a (2Z,4E)-N,N-diethyl-5-phenylpenta-2,4-dienamideLess Potent
2b (2Z,4E)-5-phenyl-1-(pyrrolidin-1-yl)penta-2,4-dien-1-oneLess Potent
2c (2Z,4E)-5-phenylpenta-2,4-dien-1-olLess Potent

Data sourced from: kyushu-u.ac.jp

Computational and Molecular Modeling Approaches in SAR Analysis

Computational methods are increasingly being employed to complement experimental SAR studies. Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, provide valuable insights into how this compound analogs might interact with their biological targets at a molecular level. nih.govresearchgate.net

Molecular docking can predict the preferred binding orientation of a ligand to a protein, helping to rationalize the observed SAR data. nih.gov For instance, understanding the binding mode of different stereoisomers can explain why the (2Z,4E) configuration is favored. QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activities, which can aid in the design of new, more potent molecules. wu.ac.th These computational approaches can help to prioritize the synthesis of novel analogs and provide a deeper understanding of the molecular basis of their activity. For autotaxin inhibitors, which share structural similarities with some dienoic acid derivatives, molecular modeling has been instrumental in understanding their binding modes. mdpi.com

Biological Activities and Mechanisms of Action of Pentacosa 2,4 Dienoic Acid Analogs

Modulation of Key Enzyme Systems by Pentadienoic Acid Derivatives

Derivatives of pentadienoic acid have been investigated for their potential to interact with and modulate the activity of crucial enzyme systems within the body. While direct studies on pentadienoic acid derivatives are sometimes limited, research on related short-chain and unsaturated fatty acids provides insights into their potential mechanisms of action.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins. This action leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.gov The inhibition of HDACs can result in the hyperacetylation of histones, leading to a more relaxed chromatin state and the reactivation of gene expression. nih.govnih.gov

Short-chain fatty acids are a known class of HDAC inhibitors, although they typically exhibit lower potency than other classes like hydroxamic acids. nih.govgsartor.org Their mechanism of action is thought to involve the direct interaction with the active site of the HDAC enzyme. The catalytic mechanism of zinc-dependent HDACs involves a zinc ion that activates a water molecule, which in turn facilitates the removal of the acetyl group from lysine. gsartor.org Short-chain fatty acid inhibitors are believed to interfere with this process, likely acting in a non-competitive manner. gsartor.org While specific studies on pentadienoic acid derivatives are not extensively detailed in available research, their structural similarity to other short-chain fatty acids suggests a potential for similar HDAC inhibitory activity.

HDAC Inhibitor ClassGeneral MechanismPotencyExample
Hydroxamic AcidsZinc chelation in the active siteHigh (nanomolar range)Trichostatin A (TSA)
Short-Chain Fatty AcidsLikely non-competitive inhibition at the active siteLow (millimolar range)Sodium Butyrate
BenzamidesInhibition of specific Class I HDACsVariesEntinostat (MS-275)

Topoisomerase I is a nuclear enzyme essential for managing the topological state of DNA during processes like replication and transcription. It functions by creating transient single-strand breaks in the DNA, allowing it to unwind, and then resealing the break. tandfonline.com The inhibition of this enzyme is a key strategy in cancer therapy.

Research has demonstrated that various unsaturated fatty acids can inhibit the activity of topoisomerase I. nih.govtandfonline.com The inhibitory potential is influenced by factors such as the length of the carbon chain and the presence and configuration of double bonds. nih.govtandfonline.com Specifically, cis-unsaturated fatty acids have shown strong inhibitory effects, whereas their trans-isomers and saturated counterparts are largely inactive. nih.govtandfonline.com

The mechanism by which these fatty acids inhibit topoisomerase I appears to be direct interaction with the enzyme itself, rather than through intercalation with DNA. tandfonline.comnih.gov Studies on petroselinic acid, a cis-unsaturated fatty acid, indicate a non-competitive mode of inhibition, suggesting that it does not form a cleavable complex with the enzyme and DNA. tandfonline.comnih.gov The carboxyl group of the fatty acid is also believed to be crucial for this interaction. tandfonline.com Given that pentadienoic acid is an unsaturated carboxylic acid, it is plausible that its derivatives could exhibit similar inhibitory activity against topoisomerase I.

Beyond specific enzyme inhibition, pentadienoic acid and its analogs, as unsaturated fatty acids, have the potential to interact with a variety of other protein targets, primarily those involved in lipid transport and signaling.

Fatty Acid-Binding Proteins (FABPs): FABPs are a family of small intracellular proteins that act as chaperones for hydrophobic molecules like long-chain fatty acids. nih.govmdpi.com They are involved in the transport of fatty acids to different cellular compartments for storage, metabolism, or signaling. nih.govmdpi.com FABPs exhibit binding affinity for various fatty acids, and this interaction is influenced by the ligand's structure, including its degree of unsaturation. nih.gov It is conceivable that pentadienoic acid derivatives could bind to specific FABPs, thereby influencing fatty acid trafficking and cellular signaling pathways. nih.govmdpi.com

Nuclear Receptors: Fatty acids and their metabolites are known to act as ligands for several nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules. researchgate.net Key examples include Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXRs). researchgate.netpsu.edu Polyunsaturated fatty acids have been shown to bind to and activate various PPAR isoforms and RXRs. researchgate.netnih.gov This binding can modulate the expression of genes involved in lipid metabolism, inflammation, and other critical cellular processes. researchgate.netpsu.edu Therefore, pentadienoic acid derivatives could potentially exert biological effects by acting as ligands for these nuclear receptors.

Potential Protein TargetFunctionNature of Interaction with Fatty Acids
Fatty Acid-Binding Proteins (FABPs)Intracellular transport of fatty acids and other lipophilic molecules.Binding to the protein's hydrophobic pocket, facilitating transport and signaling.
Peroxisome Proliferator-Activated Receptors (PPARs)Nuclear receptors that regulate genes involved in lipid and glucose metabolism.Act as ligands, leading to the transcriptional activation of target genes.
Retinoid X Receptors (RXRs)Nuclear receptors that form heterodimers with other receptors (e.g., PPARs) to regulate gene expression.Can be activated by certain polyunsaturated fatty acids.

Plant Growth Regulation and Phytohormone Interception

Specific analogs of pentadienoic acid have been identified as potent regulators of plant growth, particularly in the context of root development and response to environmental cues.

Gravitropism is the process by which plants direct their growth in response to gravity, with roots typically exhibiting positive gravitropism (growing downwards). This process is intricately linked to the distribution of the plant hormone auxin. kyushu-u.ac.jp

The inhibition of root gravitropism by pentadienoic acid derivatives like ku-76 is believed to be mediated through the disruption of normal auxin distribution in the root tip. nih.gov Auxin gradients are critical for the differential growth that leads to root curvature in response to gravity. kyushu-u.ac.jp

Studies using analogs of ku-76 in Arabidopsis have indicated that these compounds affect auxin transport. nih.gov The pattern of auxin response, as visualized through reporter genes, is altered in the presence of these inhibitors, suggesting an impact on the proteins that control the flow of auxin in and out of cells at the root apex. nih.gov The precise molecular targets within the auxin transport machinery are still under investigation, but the effects of these pentadienoic acid derivatives appear to differ from those of well-characterized auxin transport inhibitors like N-1-naphthylphthalamic acid (NPA). nih.gov This suggests that these compounds may represent a novel class of molecules for studying and manipulating auxin-dependent plant development.

CompoundKey Structural Features for ActivityEffect on Root GrowthProposed Mechanism of Action
(2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76)(2Z,4E)-diene configuration, terminal phenyl group, carboxylic acid moiety.Inhibits gravitropic bending with minimal effect on overall root elongation at effective concentrations.Disruption of auxin distribution in the root tip, likely through modulation of auxin transport pathways.
ku-76 Analogs (e.g., 4-phenylethynyl analog)Modifications to the core structure, with some showing even higher potency.Potent inhibition of gravitropic bending.Affects auxin distribution, potentially through a novel mechanism distinct from other auxin transport inhibitors.

Antiparasitic and Antimicrobial Investigations

There is currently no available scientific literature detailing the synthesis or antimalarial activity of derivatives of Pentacosa-2,4-dienoic acid. However, research into other classes of organic compounds has identified potent antimalarial agents. For instance, computationally guided design and synthesis of 2,4-diaminopyrimidine (B92962) derivatives have yielded compounds with significant activity against Plasmodium falciparum (Pf), the parasite responsible for the most severe form of malaria. nih.govnih.govmalariaworld.org

In one study, 48 new 2,4-diaminopyrimidine derivatives were synthesized and evaluated for their antimalarial efficacy against the chloroquine-resistant Pf3D7 strain. nih.govmalariaworld.org Two compounds, 68 and 69, demonstrated noteworthy antimalarial activity with 50% inhibitory concentrations (IC50) of 0.05 and 0.06 μM, respectively. nih.govmalariaworld.org These derivatives were also found to have good selectivity over a mammalian cell line, indicating a potentially favorable safety profile. nih.govmalariaworld.org The primary goal of these structural modifications was to enhance antimalarial activity, reduce cytotoxicity, and improve aqueous solubility. nih.govnih.govmalariaworld.org

It is important to reiterate that these 2,4-diaminopyrimidine compounds are not derivatives of this compound and are mentioned here to illustrate the ongoing efforts in antimalarial drug discovery through the exploration of diverse chemical scaffolds.

Investigations into the antimicrobial properties of long-chain polyunsaturated fatty acids (PUFAs), which share structural similarities with this compound, have revealed significant activity against a range of pathogenic microbes.

PUFAs such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have demonstrated notable in vitro antimicrobial and anti-biofilm effects against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. Higher concentrations of these fatty acids were effective in killing planktonic cells and inhibiting the formation of biofilms. In a comparative study, EPA generally exhibited superior antimicrobial activity compared to DHA.

The antimicrobial efficacy of PUFAs extends to both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action include disruption of the bacterial cell membrane, interference with the electron transport chain, uncoupling of oxidative phosphorylation, cell lysis, inhibition of enzymatic activity, and impairment of nutrient uptake.

The following table summarizes the minimum inhibitory concentrations (MICs) of selected fatty acids against various bacterial strains, illustrating the breadth of their antimicrobial potential.

Fatty AcidBacterial StrainMinimum Inhibitory Concentration (MIC)
Linoleic AcidPropionibacterium acnes32-1024 mg/L
Linoleic AcidStaphylococcus aureus32-1024 mg/L
Eicosapentaenoic AcidStaphylococcus aureus32-1024 mg/L
Docosahexaenoic AcidStaphylococcus aureus32-1024 mg/L

Other Identified Biological Roles of Pentadienoic Acid Moieties

Polyunsaturated fatty acids, particularly omega-3 fatty acids, have been reported to possess antioxidant properties. These compounds can modulate the body's antioxidant defense systems. For instance, supplementation with omega-3 PUFAs has been shown to positively influence antioxidant defenses. It is suggested that the anti-inflammatory mechanisms of omega-3 PUFAs may be linked to their antioxidant capabilities.

Research has indicated that certain polyunsaturated fatty acids can modulate the production of superoxide (B77818) anions. Specifically, conjugated linoleic acid has been identified as a potent inhibitor of NOX4 activity, an enzyme involved in the production of reactive oxygen species (ROS). nih.gov In cell lysates, conjugated linoleic acid (C18:2 [9Z,11E]) was able to reduce NOX4 activity to 50% of the control. nih.gov This suggests a potential role for PUFAs in regulating oxidative stress by directly influencing the enzymatic sources of superoxide anions.

Unsaturated fatty acids have been identified as inhibitors of bacterial conjugation, a primary mechanism for the spread of antibiotic resistance genes among bacteria. microbiologyresearch.orgnih.govresearchgate.netmicrobiologyresearch.org In a high-throughput screening assay, linoleic acid and dehydrocrepenynic acid were identified as true inhibitors of conjugation. nih.gov

The inhibitory effect of these fatty acids appears to be specific to certain plasmid transfer systems. For example, conjugation mediated by plasmids F and R388 was inhibited by unsaturated fatty acids, while conjugation mediated by plasmids pKM101, RK6, and RP4 was not affected. microbiologyresearch.org Preliminary biochemical data suggest that the traffic ATPase TrwD, a component of the conjugation machinery, is a potential target of these unsaturated fatty acids. microbiologyresearch.org

The synthetic fatty acid 2-hexadecynoic acid has also been shown to lower the conjugation frequency of model plasmids in both controlled water microcosms and the mouse gut when used as a food supplement. nih.gov These findings highlight the potential of fatty acids and their derivatives to combat the spread of antibiotic resistance by targeting the process of bacterial conjugation. frontiersin.org

Modulation of Nitric Oxide Production

Extensive literature searches did not yield any scientific studies or data regarding the modulation of nitric oxide production by this compound or its analogs. Consequently, there is no available information on its potential effects on nitric oxide synthase (NOS) isoforms or related signaling pathways.

Role as Pheromone Precursors in Biological Systems

There is currently no scientific evidence or research available to suggest that this compound or its analogs serve as pheromone precursors in any biological systems. The biosynthesis of insect pheromones typically involves fatty acids of shorter chain lengths that undergo specific desaturation and modification steps. However, the role of a C25 fatty acid like this compound in these pathways has not been documented.

Analytical Methodologies for Characterizing Pentacosa 2,4 Dienoic Acid and Its Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide foundational information regarding the molecular structure and composition of Pentacosa-2,4-dienoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. researchgate.net For long-chain fatty acids like this compound, both ¹H and ¹³C NMR are invaluable.

¹H NMR provides information about the chemical environment of hydrogen atoms (protons). In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the terminal methyl group, the long methylene (B1212753) (-CH₂) chain, the protons on the conjugated double bonds, and the carboxylic acid proton. The protons on the conjugated system (at C2, C3, C4, and C5) would appear in the olefinic region, typically between 5.0 and 7.5 ppm, with their chemical shifts and coupling constants providing information about the stereochemistry (cis/trans or E/Z) of the double bonds. For instance, in conjugated dienoic acids, the signals for the ethylenic protons are shifted to a lower field (around -4.6 p.p.m.) compared to non-conjugated dienes. cdnsciencepub.com Studies on similar conjugated linoleic acids (CLAs) have shown that specific proton resonances can be assigned to particular isomers, such as the H11 proton of the (9-cis, 11-trans) 18:2 CLA isomer appearing at 6.28 ppm. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Key signals would include the carbonyl carbon of the carboxylic acid (typically >170 ppm), the sp² hybridized carbons of the conjugated double bonds (in the range of 100-150 ppm), and the sp³ hybridized carbons of the long alkyl chain (typically 10-40 ppm). acs.org For conjugated systems, the specific chemical shifts of the olefinic carbons can help confirm the positions of the double bonds. scribd.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign proton and carbon signals and to establish the connectivity between different parts of the molecule, confirming the dienoic acid structure. researchgate.netacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous compounds. Actual values may vary.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-COOH)~10-12 (broad s)~170-175
C2 (=CH-)~5.8-6.0 (d)~120-130
C3 (=CH-)~7.0-7.3 (dd)~140-150
C4 (=CH-)~6.1-6.4 (m)~125-135
C5 (=CH-)~5.7-5.9 (m)~145-155
C6-C24 (-CH₂-)n~1.2-1.6 (m)~20-35
C25 (-CH₃)~0.8-0.9 (t)~14

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. gerli.com For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent bands would be:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ indicates the presence of the carbonyl group of the carboxylic acid. researchgate.net For conjugated acids, this peak might be shifted to a slightly lower wavenumber (e.g., ~1680-1700 cm⁻¹) compared to saturated acids.

C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds of the conjugated system would appear in the 1600-1650 cm⁻¹ region. researchgate.net Conjugation typically results in two bands, one for each double bond, which can sometimes be resolved.

C-H Stretches: Stretches for the sp² C-H bonds of the alkene groups are found just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹), while the sp³ C-H stretches of the long alkyl chain appear just below 3000 cm⁻¹ (typically around 2850 and 2920 cm⁻¹). researchgate.net

C-H Bends: Out-of-plane bending vibrations for the hydrogens on the double bonds (in the 675-1000 cm⁻¹ region) can provide information about the stereochemistry (cis/trans) of the double bonds. For example, isolated trans double bonds show a characteristic band around 966 cm⁻¹. aocs.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching2500-3300Broad, Strong
Alkyl (C-H)Stretching2850-2960Strong
Alkene (=C-H)Stretching3010-3100Medium
Carbonyl (C=O)Stretching1700-1725Strong
Alkene (C=C)Stretching (conjugated)1600-1650Medium-Variable

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. nih.gov For this compound, different ionization techniques can be used.

Under Electron Ionization (EI), which is often coupled with Gas Chromatography (GC-MS), fatty acids typically undergo extensive fragmentation. While this can make identifying the molecular ion (M⁺) difficult for unsaturated long-chain acids, the resulting fragmentation pattern provides a unique fingerprint. nih.gov For analysis, fatty acids are often converted to more volatile derivatives, such as fatty acid methyl esters (FAMEs). csic.es

With softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are commonly used with Liquid Chromatography (LC-MS), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is readily observed, allowing for unambiguous determination of the molecular weight. csic.esresearchgate.net For this compound (C₂₅H₄₆O₂), the expected exact mass would be approximately 378.35 g/mol .

Tandem mass spectrometry (MS/MS) experiments can be performed on the selected precursor ion ([M+H]⁺ or [M-H]⁻) to induce fragmentation. The resulting product ions can help to locate the positions of the double bonds and other functional groups within the long alkyl chain. nih.gov For instance, in negative ion mode, the collision-induced dissociation of the [M-H]⁻ ion of carboxylic acids often results in a characteristic neutral loss of water. nih.gov

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are indispensable for the isolation of this compound from complex mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) in Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of fatty acids. oup.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where separation is based on the hydrophobicity of the molecules. oup.comnih.gov

In a typical RP-HPLC setup for this compound, a C18 column would be used. nih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of methanol (B129727) or an acid (like acetic acid) to improve peak shape and resolution. oup.com Due to the lack of a strong chromophore in the native fatty acid, detection can be achieved using a Refractive Index (RI) detector or, more commonly, by derivatizing the carboxylic acid group with a UV-active or fluorescent tag. gerli.comnih.gov Derivatization with reagents like p-bromophenacyl bromide allows for sensitive UV detection. gerli.comnih.gov

The retention time of this compound would depend on the specific conditions (column, mobile phase composition, flow rate), but as a long-chain fatty acid, it would be strongly retained on the nonpolar stationary phase. HPLC is particularly useful for separating isomers and assessing the purity of a synthesized or isolated sample. oup.comcore.ac.uk

Table 3: Exemplary HPLC Conditions for Fatty Acid Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) ekb.eg
Mobile PhaseGradient of Acetonitrile and Water (often with acid modifier) gerli.comoup.com
DetectorUV (after derivatization, e.g., at 242 nm) or ELSD/CAD gerli.com
Flow Rate~1.0 mL/min gerli.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of fatty acids, particularly for complex mixtures. nih.gov Since free fatty acids have low volatility and can interact with the GC column, they are almost always converted into their more volatile fatty acid methyl esters (FAMEs) prior to analysis. nih.gov This derivatization is typically achieved by transesterification with methanol using an acid or base catalyst. nih.gov

The FAMEs are then separated on a polar capillary column (e.g., a cyano- or wax-based column) based on their boiling points and polarity. nih.gov The retention time of the this compound methyl ester would be used for its identification, often by comparison to known standards. The separated components then enter the mass spectrometer, which provides mass spectra for definitive identification and structural confirmation. csic.es The use of selected ion monitoring (SIM) can significantly enhance the sensitivity and selectivity of the analysis. nih.govnih.gov GC-MS is a powerful tool for profiling the fatty acid composition of a sample and quantifying the amount of this compound present. nih.gov

Future Directions and Emerging Research Avenues for Pentacosa 2,4 Dienoic Acid

Rational Design and Synthesis of Next-Generation Bioactive Analogs

The rational design and synthesis of novel analogs of Pentacosa-2,4-dienoic acid are a critical first step in exploring its therapeutic potential. This approach allows for the systematic modification of the molecule to enhance its biological activity, improve its pharmacokinetic properties, and reduce potential off-target effects.

Future research in this area would likely focus on several key strategies:

Modifications of the Carboxylic Acid Head Group: The carboxylic acid moiety is a primary site for modification to create prodrugs or to alter the molecule's solubility and distribution in the body. Esterification or amidation could be explored to enhance cell membrane permeability.

Alterations to the Alkyl Chain: The length and saturation of the 25-carbon chain can be modified to influence the compound's lipophilicity and its interaction with biological targets. Introducing or altering the position of double bonds could also modulate its activity.

Stereoselective Synthesis: The geometry of the double bonds at the 2 and 4 positions (cis or trans) will significantly impact the molecule's three-dimensional shape and, consequently, its biological function. Future synthetic efforts will need to focus on stereocontrolled methods to produce specific isomers for biological evaluation.

An illustrative example of a synthetic approach could involve the Wittig reaction or related olefination methodologies to construct the conjugated diene system with high stereoselectivity. Subsequent chain elongation and functional group manipulations would lead to the final target analogs.

Table 1: Hypothetical Analogs of this compound and Their Design Rationale

Analog NameStructural ModificationRationale
Ethyl pentacosa-2,4-dienoateEsterification of the carboxylic acidImprove cell membrane permeability and create a prodrug form.
(2Z,4E)-Pentacosa-2,4-dienoic acidStereoisomer with a cis double bond at C2Investigate the impact of stereochemistry on biological activity.
20-Hydroxythis compoundIntroduction of a hydroxyl group on the alkyl chainIncrease polarity and explore new binding interactions with target proteins.
Pentacosa-2,4-diynamideReplacement of double bonds with triple bonds and amidationCreate a more rigid structure to probe binding pocket requirements.

Comprehensive Mechanistic Elucidation at the Molecular and Cellular Level

Understanding the precise mechanism of action of this compound is paramount for its development as a therapeutic agent. Future research will need to employ a range of molecular and cellular biology techniques to identify its biological targets and signaling pathways.

Key research questions to be addressed include:

Target Identification: Does this compound interact with specific enzymes, receptors, or transcription factors? Techniques such as affinity chromatography, chemical proteomics, and computational docking studies will be instrumental in identifying its molecular targets.

Signaling Pathway Analysis: Once a target is identified, the downstream signaling pathways affected by the compound need to be elucidated. This could involve investigating its effects on protein phosphorylation cascades, gene expression, and second messenger systems. Long-chain fatty acids are known to influence cellular signaling, and it is plausible that this compound could modulate pathways involved in inflammation, cell proliferation, or metabolism.

Cellular Effects: What are the ultimate effects of this compound on cellular function? Studies on cell viability, apoptosis, differentiation, and migration will be necessary to understand its physiological and pathological roles.

For instance, given the structural similarities to other bioactive lipids, it would be pertinent to investigate whether this compound can modulate the activity of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) or interact with enzymes involved in eicosanoid metabolism.

Integration of Multi-Omics Data in Understanding Biological Roles

A systems-level understanding of the biological effects of this compound can be achieved through the integration of multi-omics data. This approach allows for a holistic view of the molecular changes induced by the compound across different biological layers.

Future research should incorporate the following omics technologies:

Genomics and Transcriptomics: To identify changes in gene expression profiles in response to treatment with this compound. This can provide insights into the biological pathways and processes that are modulated by the compound.

Proteomics: To analyze changes in the cellular proteome, including protein expression levels and post-translational modifications. This can help in identifying the direct and indirect protein targets of the compound.

Metabolomics: To study the alterations in cellular metabolism. As a fatty acid, this compound could significantly impact lipid metabolism and other related metabolic pathways.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action and identify potential biomarkers for its activity. nih.gov This integrated approach has the potential to reveal novel insights into the molecular basis of diseases and drug responses. nih.gov

Table 2: Proposed Multi-Omics Workflow for this compound Research

Omics LayerExperimental ApproachPotential Insights
TranscriptomicsRNA-Sequencing (RNA-Seq) of treated vs. untreated cellsIdentification of differentially expressed genes and affected signaling pathways.
ProteomicsMass spectrometry-based proteomics (e.g., SILAC, TMT)Quantification of protein expression changes and identification of post-translational modifications.
MetabolomicsLiquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)Profiling of metabolic changes, particularly in lipid and energy metabolism pathways.
Data IntegrationBioinformatics and computational modelingConstruction of a comprehensive model of the compound's mechanism of action and biomarker discovery.

Exploration of Novel Therapeutic Applications Beyond Current Scope

While the therapeutic potential of this compound is yet to be defined, its structural features suggest several promising avenues for exploration. Long-chain unsaturated fatty acids are known to play roles in a variety of physiological processes, and their dysregulation is implicated in numerous diseases.

Potential therapeutic areas for future investigation include:

Anti-inflammatory and Immunomodulatory Effects: Many polyunsaturated fatty acids have potent anti-inflammatory properties. Research could explore the potential of this compound to modulate inflammatory pathways and its efficacy in models of inflammatory diseases such as arthritis or inflammatory bowel disease.

Anticancer Activity: Certain fatty acids have demonstrated the ability to inhibit cancer cell growth and induce apoptosis. The cytotoxic and anti-proliferative effects of this compound could be evaluated in various cancer cell lines and preclinical tumor models.

Metabolic Disorders: Given its nature as a long-chain fatty acid, its role in metabolic regulation is a key area of interest. Its effects on lipid metabolism, insulin sensitivity, and energy homeostasis could be investigated in the context of diseases like obesity and type 2 diabetes.

Neuroprotective Effects: Some long-chain polyunsaturated fatty acids are crucial for brain health and have shown neuroprotective effects. The potential of this compound to cross the blood-brain barrier and exert neuroprotective actions in models of neurodegenerative diseases warrants investigation.

The exploration of these novel therapeutic applications will require a multidisciplinary approach, combining chemical synthesis, in vitro cellular assays, and in vivo animal models to validate the therapeutic potential of this novel fatty acid.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of pentacosa-2,4-dienoic acid?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary method for structural confirmation. By comparing the molecular ion peak ([M+H]+) and fragmentation patterns of synthesized this compound with a commercially available standard (e.g., 5-phenyl-penta-2,4-dienoic acid), researchers can validate structural integrity. For example, identical MS1 and MS2 spectra between the sample and standard ensure accurate identification . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, should complement MS data to resolve double-bond geometry and carbon-chain conformation.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous compounds (e.g., hexa-2,4-dienoic acid), this compound likely requires adherence to GHS hazard codes H315 (skin irritation) and H319 (eye irritation). Researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of aerosols. Immediate first aid measures include rinsing eyes with water for 15 minutes and washing skin with soap and water after exposure. Emergency eyewash stations and safety showers must be accessible .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

  • Methodological Answer : A standard synthesis route involves catalytic cross-metathesis of unsaturated fatty acid precursors. For example, using Grubbs catalyst to couple shorter-chain dienoic acids (e.g., hexa-2,4-dienoic acid) with appropriate alkene partners. Key challenges include controlling regioselectivity to avoid positional isomerism and minimizing oxidation during purification. Silica gel chromatography under nitrogen atmosphere is recommended for isolating the final product. Reaction progress should be monitored via thin-layer chromatography (TLC) with iodine staining .

Advanced Research Questions

Q. How can metabolic pathways involving this compound be elucidated in bacterial systems?

  • Methodological Answer : Isotopic labeling (e.g., 13C-glucose) combined with metabolomics can trace the incorporation of carbon into this compound. Knockout strains of entomopathogenic bacteria (e.g., Photorhabdus laumondii) may reveal biosynthetic gene clusters responsible for its production. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is critical for detecting intermediates like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA), a metabolite linked to aromatic compound degradation .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or impurities. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for different stereoisomers, enabling comparison with experimental data. For MS conflicts, high-resolution mass spectrometry (HRMS) with sub-ppm accuracy distinguishes isobaric compounds. Collaborative validation using orthogonal techniques (e.g., infrared spectroscopy for functional groups) is advised .

Q. How can the environmental persistence of this compound be assessed in ecological studies?

  • Methodological Answer : Conduct microcosm experiments simulating soil or aquatic environments. Quantify degradation rates via gas chromatography (GC) with flame ionization detection (FID). Assess microbial degradation pathways by amplifying 16S rRNA genes from environmental DNA and correlating taxa with metabolite profiles. Biodegradation models (e.g., Monod kinetics) can predict half-lives under varying pH and temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.